Nisin from Lactococcus lactis

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

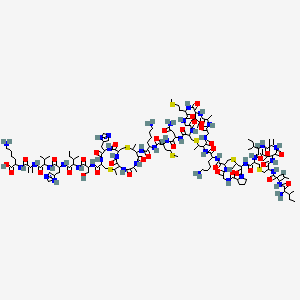

6-amino-2-[2-[[2-[[2-[[2-[[2-[[7-[[6-amino-2-[[2-[[4-amino-2-[[21-[[6-amino-2-[[3-[[15-[[(Z)-2-[(2-amino-3-methylpentanoyl)amino]but-2-enoyl]amino]-6,12-di(butan-2-yl)-9-methylidene-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-12-butan-2-yl-15,22-dimethyl-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C143H230N42O37S7/c1-24-67(9)103(148)133(211)162-82(29-6)118(196)172-92-58-225-59-93(174-139(217)107(70(12)27-4)178-115(193)74(16)158-136(214)105(68(10)25-2)180-130(92)208)131(209)184-112-79(21)229-61-94(160-102(190)56-152-132(210)98-40-36-46-185(98)142(112)220)126(204)164-84(38-31-34-44-145)120(198)182-109-76(18)226-60-95(161-101(189)55-151-117(195)85(41-47-223-22)166-137(215)106(69(11)26-3)177-114(192)72(14)156-100(188)54-153-134(109)212)127(205)169-90(51-99(147)187)123(201)165-86(42-48-224-23)119(197)163-83(37-30-33-43-144)121(199)183-110-77(19)228-63-97-128(206)168-88(49-80-52-149-64-154-80)122(200)173-96(62-227-78(20)111(141(219)175-97)181-116(194)75(17)159-140(110)218)129(207)171-91(57-186)125(203)179-108(71(13)28-5)138(216)170-89(50-81-53-150-65-155-81)124(202)176-104(66(7)8)135(213)157-73(15)113(191)167-87(143(221)222)39-32-35-45-146/h29,52-53,64-72,75-79,83-98,103-112,186H,15-16,24-28,30-51,54-63,144-146,148H2,1-14,17-23H3,(H2,147,187)(H,149,154)(H,150,155)(H,151,195)(H,152,210)(H,153,212)(H,156,188)(H,157,213)(H,158,214)(H,159,218)(H,160,190)(H,161,189)(H,162,211)(H,163,197)(H,164,204)(H,165,201)(H,166,215)(H,167,191)(H,168,206)(H,169,205)(H,170,216)(H,171,207)(H,172,196)(H,173,200)(H,174,217)(H,175,219)(H,176,202)(H,177,192)(H,178,193)(H,179,203)(H,180,208)(H,181,194)(H,182,198)(H,183,199)(H,184,209)(H,221,222)/b82-29- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSQDGQTENUVIE-INNOLEBESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(CSC(C(C(=O)NCC(=O)NC(C(=O)N1)C)NC(=O)C(CCCCN)NC(=O)C2CSC(C(C(=O)N3CCCC3C(=O)NCC(=O)N2)NC(=O)C4CSCC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)N4)C(C)CC)C(C)CC)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)CCSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(CSC(C(C(=O)NCC(=O)NC(C(=O)N1)C)NC(=O)C(CCCCN)NC(=O)C2CSC(C(C(=O)N3CCCC3C(=O)NCC(=O)N2)NC(=O)C4CSCC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)N4)C(C)CC)C(C)CC)NC(=O)/C(=C/C)/NC(=O)C(C(C)CC)N)C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)CCSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C143H230N42O37S7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3354.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Nisin from Lactococcus lactis

Abstract

Nisin, a bacteriocin produced by the Gram-positive bacterium Lactococcus lactis, stands as one of the most extensively studied and commercially significant antimicrobial peptides.[1][2] Its potent activity against a broad spectrum of Gram-positive bacteria, including notorious foodborne pathogens and their spores, coupled with its low toxicity to humans, has cemented its status as a "Generally Regarded As Safe" (GRAS) food preservative (E234) in numerous countries.[3][4][5][6] This technical guide provides a comprehensive exploration of the fundamental properties of nisin, delving into its molecular structure, genetic determinants of biosynthesis, intricate mode of action, and the physicochemical factors that govern its stability and efficacy. Tailored for researchers, scientists, and drug development professionals, this document aims to provide a foundational understanding of nisin's biology, offering insights that can be leveraged for existing applications and the development of novel therapeutic strategies.

Molecular Architecture and Physicochemical Properties

Nisin is a 34-amino acid cationic, polycyclic peptide, classified as a Type A(I) lantibiotic.[3][5][7] Its structure is characterized by the presence of unusual, post-translationally modified amino acids, including dehydroalanine (Dha), dehydrobutyrine (Dhb), lanthionine (Lan), and β-methyllanthionine (MeLan).[3][7] These modifications result in the formation of five distinctive thioether rings (A, B, C, D, and E) that are crucial for its biological activity.[7]

The molecule can be conceptually divided into two functional domains: the N-terminal region, encompassing rings A, B, and C, and the C-terminal region, containing rings D and E. These two domains are connected by a flexible hinge region around residues Asn20-Met21-Lys22.[8][9] This structural arrangement is fundamental to its dual mechanism of action.

Natural Variants

Several natural variants of nisin have been identified, with nisin A and nisin Z being the most common.[10] They differ by a single amino acid substitution at position 27, where nisin A has a histidine and nisin Z has an asparagine.[11] While both variants exhibit nearly identical minimum inhibitory concentrations (MICs) against various Gram-positive bacteria, nisin Z often shows larger inhibition zones in agar diffusion assays, suggesting enhanced diffusion properties.[11] Other less common variants include nisin F, Q, H, J, U, and P.[7][8]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | ~3354 g/mol | [12] |

| Amino Acid Residues | 34 | [3] |

| Structure | Polycyclic peptide with 5 thioether rings | [7] |

| Isoelectric Point (pI) | pH 8.0 - 9.0 | [13] |

| Solubility | High at acidic pH, decreases significantly above pH 7 | [8][14] |

| Stability | Optimal at acidic pH (e.g., pH 3.0) | [8][14] |

Genetic Organization and Biosynthesis: A Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP)

The genetic determinants for nisin production in Lactococcus lactis are not located on plasmids, as once thought, but are encoded on large (approximately 70 kb) conjugative transposons integrated into the chromosome.[10][15][16] The biosynthesis genes are organized in a cluster, typically denoted as the nis operon (nisABTCIPRKFEG).[17]

The synthesis of nisin is a multi-step process characteristic of RiPPs:

-

Ribosomal Synthesis of a Precursor Peptide (Pre-nisin): The process begins with the ribosomal synthesis of a 57-amino acid precursor peptide, encoded by the structural gene nisA.[3][15] This pre-nisin consists of an N-terminal leader peptide (23 amino acids) and a C-terminal propeptide region (34 amino acids) that will become the mature nisin.

-

Post-Translational Modification: The pre-nisin undergoes a series of enzymatic modifications orchestrated by proteins encoded within the nis operon.

-

Dehydration: The dehydratase NisB modifies specific serine and threonine residues in the propeptide region into dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[17]

-

Cyclization: The cyclase NisC catalyzes the stereospecific addition of cysteine thiol groups to the dehydro residues, forming the characteristic thioether lanthionine and methyllanthionine rings.[17]

-

-

Transport and Cleavage: The modified pre-nisin is then transported across the cell membrane by the ABC transporter NisT.[10][17] During or after transport, the leader peptide is cleaved off by the extracellular protease NisP, releasing the active, mature nisin molecule.[10]

-

Regulation and Immunity: The biosynthesis is tightly regulated by a two-component system, NisR (response regulator) and NisK (histidine kinase), which senses extracellular nisin and auto-induces the expression of the nis operon.[10][18] The producing cell protects itself from the nisin it synthesizes through immunity proteins NisI, NisF, NisE, and NisG.[10]

Diagram: Nisin Biosynthesis Workflow

Caption: Workflow of nisin biosynthesis from gene to active peptide.

Mechanism of Antimicrobial Action

Nisin employs a sophisticated dual mechanism of action that makes the development of resistance challenging.[19]

-

Inhibition of Cell Wall Synthesis: The primary target of nisin is Lipid II, an essential precursor molecule for peptidoglycan synthesis in the bacterial cell wall.[19][20] The N-terminal domain of nisin, specifically rings A and B, forms a "pyrophosphate cage" that binds with high affinity to the pyrophosphate moiety of Lipid II.[9][19][21] This sequestration of Lipid II effectively halts the cell wall construction process, leading to a cessation of growth and eventual cell lysis.[19][22][23]

-

Pore Formation: Upon binding to Lipid II, which acts as a docking molecule, the C-terminal end of nisin inserts itself into the cytoplasmic membrane.[9][21] Multiple nisin-Lipid II complexes then aggregate to form transmembrane pores.[21][23] The stoichiometry of a stable pore is generally considered to be eight nisin molecules and four Lipid II molecules.[9][21] The formation of these pores leads to the rapid efflux of essential small molecules and ions (such as K+ and ATP) and the dissipation of the proton motive force, ultimately causing cell death.[23]

Diagram: Nisin's Dual Mode of Action

Sources

- 1. Nisin resistance in Gram-positive bacteria and approaches to circumvent resistance for successful therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Nisin - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Applications of the bacteriocin, nisin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biomedical Applications of Nisin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Genetic determinants for the biosynthesis of nisin, a bacteriocin produced by Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Properties of nisin Z and distribution of its gene, nisZ, in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nisin from Lactococcus lactis | C143H230N42O37S7 | CID 16133879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of the genetic determinant for production of the peptide antibiotic nisin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 17. journals.asm.org [journals.asm.org]

- 18. Regulation of nisin biosynthesis and immunity in Lactococcus lactis 6F3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Increasing the Antimicrobial Activity of Nisin-Based Lantibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. After a century of nisin research - where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. nbinno.com [nbinno.com]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Nisin from Lactococcus lactis: Chemical Structure, Formula, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisin is a member of the lantibiotic class of antimicrobial peptides, produced by the bacterium Lactococcus lactis.[1][2] It is a polycyclic peptide composed of 34 amino acid residues and is notable for its inclusion of uncommon amino acids such as lanthionine (Lan), methyllanthionine (MeLan), didehydroalanine (Dha), and didehydroaminobutyric acid (Dhb).[1] These unique residues are the result of post-translational modifications of a ribosomally synthesized precursor peptide.[1][3] Nisin exhibits a broad spectrum of activity against many Gram-positive bacteria, including foodborne pathogens like Listeria monocytogenes, and is also effective against spores.[1] This potent antimicrobial activity has led to its widespread use as a natural food preservative.[1][4] Beyond its role in food preservation, nisin is a subject of increasing interest in biomedical and pharmaceutical research for its potential therapeutic applications.[4]

PART 1: The Chemical Architecture of Nisin

Molecular Formula and Physicochemical Properties

The chemical formula for nisin is C₁₄₃H₂₃₀N₄₂O₃₇S₇, with a molar mass of 3354.07 g/mol .[1][5][6] Nisin's activity and stability are significantly influenced by pH. It is highly soluble and stable in acidic conditions, with a solubility of 57 mg/ml at pH 2.[7][8] However, its solubility decreases significantly at neutral or alkaline pH.[7][9] This pH-dependent stability is a critical consideration for its application in various formulations.[8]

| Property | Value | Source |

| Chemical Formula | C₁₄₃H₂₃₀N₄₂O₃₇S₇ | [1][5][6] |

| Molar Mass | 3354.07 g/mol | [1][5] |

| Appearance | Powder | [1] |

| Density | 1.402 g/mL | [1] |

| Boiling Point | 2,966 °C (5,371 °F; 3,239 K) | [1] |

| Solubility in Water | High at low pH, low at high pH | [7][9] |

Structural Elucidation: A Tale of Uncommon Amino Acids

The unique structure of nisin is central to its biological function. It is a 34-amino acid peptide characterized by five thioether rings (labeled A, B, C, D, and E) formed by post-translational modifications.[10] These modifications introduce several unusual amino acids:

-

Lanthionine (Lan) and Methyllanthionine (MeLan): These are thioether amino acids that form the characteristic rings of lantibiotics. They are created through the dehydration of serine and threonine residues, followed by the addition of a cysteine thiol.[3][11]

-

Didehydroalanine (Dha) and Didehydroaminobutyric acid (Dhb): These are unsaturated amino acids that are precursors to the lanthionine and methyllanthionine bridges.[1][12] They are also believed to act as electrophilic Michael acceptors, reacting with nucleophiles in the target cell, which contributes to nisin's antimicrobial activity.[7]

The presence of these modified amino acids and the resulting ring structures confer a high degree of stability to the nisin molecule.[10]

There are several natural variants of nisin, with nisin A and nisin Z being the most common.[13][14] These variants differ by a single amino acid substitution at position 27: nisin A has a histidine, while nisin Z has an asparagine.[15] Other variants, such as nisin Q, F, and U, have also been identified and exhibit differences in their amino acid sequences.[13][15][16]

Caption: Nisin Biosynthesis Workflow.

Dual Mechanism of Antimicrobial Action

Nisin employs a dual mechanism to exert its potent antimicrobial activity against Gram-positive bacteria. [17]

-

Inhibition of Cell Wall Synthesis: Nisin binds with high affinity to Lipid II, a crucial precursor molecule for peptidoglycan synthesis in the bacterial cell wall. [12][17]This binding sequesters Lipid II, effectively halting the cell wall construction process and leading to cell death. [4]2. Pore Formation: Following the initial binding to Lipid II, nisin molecules can insert into the cytoplasmic membrane. [12]Several nisin-Lipid II complexes then assemble to form pores in the membrane. [12]This pore formation leads to the rapid efflux of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell lysis. [1][12] While nisin is primarily effective against Gram-positive bacteria, its efficacy against Gram-negative bacteria can be enhanced by using it in combination with chelating agents like EDTA, which destabilize the outer membrane. [1][17]

PART 3: Experimental Protocols and Applications

Protocol for Determining Nisin Activity: Agar Diffusion Bioassay

This protocol provides a fundamental method for quantifying the antimicrobial activity of nisin.

1. Materials:

-

Indicator organism (e.g., Micrococcus luteus)

-

Appropriate growth medium (e.g., Tryptic Soy Agar)

-

Nisin standard solution of known concentration

-

Test samples containing nisin

-

Sterile petri dishes

-

Sterile paper discs (6 mm diameter)

-

Incubator

2. Procedure:

-

Prepare and sterilize the agar medium and pour it into petri dishes. Allow the agar to solidify.

-

Prepare a fresh overnight culture of the indicator organism and dilute it to a standard turbidity.

-

Inoculate the surface of the agar plates evenly with the diluted indicator organism culture.

-

Aseptically place sterile paper discs onto the surface of the inoculated agar.

-

Pipette a known volume (e.g., 20 µL) of the nisin standard solutions and the test samples onto separate paper discs.

-

Incubate the plates at the optimal growth temperature for the indicator organism for 18-24 hours.

-

Measure the diameter of the zones of inhibition around each disc.

-

Create a standard curve by plotting the diameter of the inhibition zones against the logarithm of the nisin concentration of the standards.

-

Determine the nisin concentration in the test samples by interpolating their inhibition zone diameters on the standard curve.

Applications in Drug Development

The unique properties of nisin have spurred research into its potential applications beyond food preservation.

-

Novel Antibiotics: Nisin's potent activity against multidrug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), makes it an attractive candidate for the development of new antibiotics. [18]Bioengineering efforts are focused on creating nisin variants with enhanced activity and stability. [14][18]* Cancer Therapy: Some studies have indicated that nisin can induce apoptosis (programmed cell death) in certain cancer cell lines, suggesting its potential as an anticancer agent. [4]* Drug Delivery: The ability of nisin to form pores in cell membranes is being explored for its potential to enhance the delivery of other drugs into target cells.

Conclusion

Nisin, a lantibiotic produced by Lactococcus lactis, possesses a unique chemical structure rich in post-translationally modified amino acids. This intricate architecture is directly responsible for its potent, dual-mechanism antimicrobial activity. A thorough understanding of its chemical properties, biosynthesis, and mechanism of action is crucial for researchers and scientists seeking to harness its potential in food science, biotechnology, and drug development. The continued exploration of nisin and its variants holds significant promise for addressing the growing challenges of antimicrobial resistance and for the development of novel therapeutic agents.

References

- Vertex AI Search. (n.d.). Nisin: Natural Antimicrobial Peptide for Food Preservation and Beyond.

-

Wikipedia. (2024). Nisin. Retrieved from [Link]

- Liu, W., & Hansen, J. N. (1990). Some chemical and physical properties of nisin, a small-protein antibiotic produced by Lactococcus lactis. Applied and Environmental Microbiology, 56(8), 2551–2558.

- Kaur, K., & Chakraborty, D. (2020). Mode of action of nisin on Escherichia coli. Canadian Journal of Microbiology, 66(11), 635-643.

- Geng, Z., Yuan, Y., Li, Q., & Chen, Y. (2014). Cloning and optimization of a nisin biosynthesis pathway for bacteriocin harvest. ACS Synthetic Biology, 3(10), 738-746.

- Al-Ghanim, M. S., Al-Kazaz, A. K., & Al-Shara, M. A. (2016). Increasing the Antimicrobial Activity of Nisin-Based Lantibiotics against Gram-Negative Pathogens. Applied and Environmental Microbiology, 82(19), 5866-5875.

- van der Meer, J. R., Polman, J., Beerthuyzen, M. M., Siezen, R. J., Kuipers, O. P., & de Vos, W. M. (1993). Regulation of nisin biosynthesis and immunity in Lactococcus lactis 6F3. Journal of Bacteriology, 175(9), 2578–2588.

- Rattanachaikunsopon, P., & Phumkhachorn, P. (2015). NISIN: PRODUCTION AND MECHANISM OF ANTIMICROBIAL ACTION. International Journal of Current Research and Review, 7(2), 1-6.

-

Khusainov, R., Moll, G. N., & Kuipers, O. P. (2013). Posttranslational modification of nisin. For nisin maturation, the... ResearchGate. Retrieved from [Link]

- Willey, J. M., & van der Donk, W. A. (2007). Lantibiotics: peptides of diverse structure and function. Annual Review of Microbiology, 61, 477–501.

-

ResearchGate. (n.d.). Schematic diagram of nisin biosynthesis in Lc. lactis. Retrieved from [Link]

-

Field, D., O'Connor, P. M., Cotter, P. D., Hill, C., & Ross, R. P. (2008). Structures of natural variants nisin A and nisin Z and putative... ResearchGate. Retrieved from [Link]

- Rollema, H. S., Kuipers, O. P., Both, P., de Vos, W. M., & Siezen, R. J. (1995). Post-translational modification of nisin. The involvement of NisB in the dehydration process. The Journal of Biological Chemistry, 270(4), 1882–1886.

-

ResearchGate. (n.d.). Structures of some glycocins, nisin, nisin variants and the click... Retrieved from [Link]

- McAuliffe, O., Ross, R. P., & Hill, C. (2001). Lantibiotics: structure, biosynthesis and mode of action. FEMS Microbiology Reviews, 25(3), 285–308.

-

Oxford Academic. (n.d.). Lantibiotics: structure, biosynthesis and mode of action. FEMS Microbiology Reviews. Retrieved from [Link]

-

ResearchGate. (n.d.). Posttranslational modification of nisin. Retrieved from [Link]

- Gharsallaoui, A., Joly, C., Oulahal, N., & Degraeve, P. (2016). Nisin as a Food Preservative: Part 1: Physicochemical Properties, Antimicrobial Activity, and Main Uses. Critical Reviews in Food Science and Nutrition, 56(8), 1262-1274.

- Kuipers, O. P., Rollema, H. S., de Vos, W. M., & Siezen, R. J. (2005). Post-translational Modification of Therapeutic Peptides By NisB, the Dehydratase of the Lantibiotic Nisin. Biochemistry, 44(27), 9571–9577.

- Chen, Y., et al. (2022). Nisin Variants Generated by Protein Engineering and Their Properties. Molecules, 27(12), 3789.

- Geng, Z., Yuan, Y., Li, Q., & Chen, Y. (2014). Cloning and Optimization of a Nisin Biosynthesis Pathway for Bacteriocin Harvest. ACS Synthetic Biology, 3(10), 738-746.

-

PubChem. (n.d.). Nisin. Retrieved from [Link]

- Zhang, Q., et al. (2020). Subcellular Localization and Assembly Process of the Nisin Biosynthesis Machinery in Lactococcus lactis. mBio, 11(6), e02621-20.

- Liu, W., & Hansen, J. N. (1990). Some chemical and physical properties of nisin, a small-protein antibiotic produced by Lactococcus lactis. ASM Journals, 56(8), 2551-2558.

- Coma, V., Sebti, I., Pardon, P., & Pichavant, F. H. (2001). Physicochemical properties and bioactivity of nisin-containing cross-linked hydroxypropylmethylcellulose films. Journal of Agricultural and Food Chemistry, 49(4), 1914–1918.

-

ResearchGate. (n.d.). Structures of representatives of the single-component lantibiotics. Retrieved from [Link]

- Araya, T., Ishibashi, N., & Zendo, T. (1992). Nisin is a kind of bacteriocins produced and secreted by some strains of Lactococcus lactis, which is well known to be an import. Journal of General and Applied Microbiology, 38(5), 451-459.

- Chatterjee, C., Paul, M., Xie, L., & van der Donk, W. A. (2005). Biosynthesis and Mode of Action of Lantibiotics. Chemical Reviews, 105(2), 633–684.

- Barbosa, A. A. T., et al. (2024). Nisin variants: What makes them different and unique? Peptides, 174, 171220.

-

ResearchGate. (n.d.). Amino acid sequences of nisin F, deduced from the DNA sequence. Retrieved from [Link]

-

ResearchGate. (n.d.). Post-translational modification of nisin. The involvement of NisB in the dehydration process. Retrieved from [Link]

-

PubChem. (n.d.). Nisin from Lactococcus lactis. Retrieved from [Link]

-

ResearchGate. (n.d.). Primary structures of natural nisin variants. Retrieved from [Link]

-

Perin, L. M., & Nero, L. A. (2019). Amino acid sequences deduced from the nisin gene sequencing of eight L.... ResearchGate. Retrieved from [Link]

-

Mondstar. (n.d.). Nisin Structure: Advanced Natural Antimicrobial Solution for Safe and Effective Preservation. Retrieved from [Link]

- Zendo, T., et al. (2003). Identification of the Lantibiotic Nisin Q, a New Natural Nisin Variant Produced by Lactococcus lactis 61-14 Isolated. Bioscience, Biotechnology, and Biochemistry, 67(7), 1616-1619.

-

CORE. (n.d.). Lantibiotic Nisin and Its Detection Methods. Retrieved from [Link]

-

CD Formulation. (n.d.). Nisin. Retrieved from [Link]

Sources

- 1. Nisin - Wikipedia [en.wikipedia.org]

- 2. Lantibiotics: structure, biosynthesis and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lantibiotics: peptides of diverse structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Nisin | C143H230N42O37S7 | CID 16129667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C143H230N42O37S7 | CID 16133879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Some chemical and physical properties of nisin, a small-protein antibiotic produced by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. journals.asm.org [journals.asm.org]

- 10. merryyangchem.com [merryyangchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ijcrr.com [ijcrr.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Increasing the Antimicrobial Activity of Nisin-Based Lantibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nisin variants: What makes them different and unique? - PubMed [pubmed.ncbi.nlm.nih.gov]

Nisin's Interaction with the Bacterial Cell Membrane: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the molecular interactions between the lantibiotic nisin and the bacterial cell membrane. Nisin, a potent antimicrobial peptide, exhibits a unique dual mechanism of action that involves both the inhibition of cell wall synthesis and the formation of pores in the cell membrane. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed understanding of nisin's mode of action, the critical role of Lipid II, and the experimental methodologies used to investigate these phenomena. By synthesizing current scientific knowledge with practical, field-proven protocols, this document aims to serve as a comprehensive resource for the scientific community engaged in the development of novel antimicrobial strategies.

Introduction: The Dual-Threat Antimicrobial

Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis.[1] It belongs to the class of lantibiotics, which are characterized by the presence of unusual thioether amino acids, lanthionine and methyllanthionine.[1] Nisin's potent antimicrobial activity, particularly against a wide range of Gram-positive bacteria, has led to its widespread use as a food preservative.[1] However, its sophisticated and dual mechanism of action has also made it a subject of intense scientific scrutiny for its potential therapeutic applications in an era of growing antibiotic resistance.

Nisin's bactericidal efficacy stems from a two-pronged attack on the bacterial cell.[2] Firstly, it inhibits cell wall biosynthesis by specifically targeting Lipid II, a vital precursor for peptidoglycan synthesis.[3] Secondly, this interaction with Lipid II facilitates the formation of pores in the cytoplasmic membrane, leading to the dissipation of the proton motive force and the leakage of essential cellular components, ultimately causing cell death.[2] This guide will dissect these intricate processes, providing a granular view of the molecular choreography that underpins nisin's potent antimicrobial activity.

The Central Player: Lipid II as Nisin's Docking Site

The specificity and high efficacy of nisin are largely attributed to its interaction with Lipid II.[3] Lipid II is a crucial molecule in bacterial cell wall synthesis, acting as a carrier for peptidoglycan subunits from the cytoplasm to the cell exterior.[1]

The Nisin-Lipid II Binding Motif

The initial and critical step in nisin's action is the recognition and binding to the pyrophosphate moiety of Lipid II.[4] This interaction is mediated by the N-terminal region of nisin, specifically by its A and B rings, which form a cage-like structure that encapsulates the pyrophosphate group of Lipid II.[4][5] This "pyrophosphate cage" is a highly conserved feature among several Lipid II-binding lantibiotics and is stabilized by intermolecular hydrogen bonds between the backbone amides of nisin and the pyrophosphate.[4][5]

Molecular dynamics simulations and structural studies have elucidated the key interactions within this complex.[6][7] The formation of a stable 1:1 complex between nisin and Lipid II is the foundational step for all subsequent events.[8]

The Cascade of Events: From Binding to Pore Formation

Following the initial binding to Lipid II, a series of events unfolds, culminating in the disruption of the bacterial cell membrane.

Aggregation and Sequestration of Lipid II

Upon binding, nisin induces the aggregation of Lipid II molecules within the membrane.[2] This sequestration of Lipid II not only disrupts the spatiotemporal regulation of cell wall synthesis but also serves as the nucleation point for pore formation.[2] Large aggregates of nisin and Lipid II have been observed in both model membranes and live bacterial cells, and the size of these aggregates correlates with the efficiency of membrane permeation.[2]

A Shift in Orientation: The Role of the Hinge Region

A crucial conformational change in nisin is required for its transition from a surface-bound state to a membrane-inserted one. The flexible hinge region in the middle of the nisin molecule is pivotal for this reorientation.[9] This flexibility allows the C-terminal part of nisin to insert into the hydrophobic core of the membrane, a critical step for pore formation.[9]

The Nisin-Lipid II Pore Complex: Structure and Stoichiometry

The aggregation of nisin-Lipid II complexes leads to the formation of a stable, transmembrane pore.[9][10] Experimental evidence suggests a defined stoichiometry for this pore complex, typically consisting of eight nisin molecules and four Lipid II molecules (8:4).[10][11] This complex forms a stable pore with a diameter estimated to be between 2 and 2.5 nanometers.[12] Molecular dynamics simulations have provided further insights into the self-assembly of nisin monomers and the role of Lipid II in stabilizing the oligomeric pore structure.[6]

The following diagram illustrates the proposed mechanism of nisin's interaction with the bacterial cell membrane, leading to pore formation.

Caption: A simplified workflow of nisin's interaction with the bacterial cell membrane.

Experimental Methodologies: A Practical Guide

Investigating the intricate interactions between nisin and bacterial membranes requires a suite of specialized biophysical and microbiological techniques. This section provides detailed, step-by-step protocols for key experiments.

Preparation of Lipid II-Doped Liposomes

Liposomes serve as excellent model systems to study nisin's activity in a controlled lipid environment.

Protocol:

-

Lipid Film Preparation:

-

In a round-bottom flask, dissolve the desired phospholipids (e.g., DOPC, DOPG) and a specific molar percentage of Lipid II in chloroform.

-

Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a suitable buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.0) by gentle vortexing. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles.

-

Extrude the suspension 10-20 times through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

-

-

Characterization:

-

Determine the size distribution of the prepared liposomes using dynamic light scattering (DLS).

-

Membrane Permeabilization: The Carboxyfluorescein Leakage Assay

This assay quantifies the extent of membrane disruption by measuring the release of a fluorescent dye from liposomes.

Protocol:

-

Liposome Preparation:

-

Prepare Lipid II-doped liposomes as described in section 4.1, but use a buffer containing a self-quenching concentration of 5(6)-carboxyfluorescein (CF) (e.g., 50 mM) for hydration.

-

-

Removal of External Dye:

-

Separate the CF-loaded liposomes from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column).

-

-

Fluorescence Measurement:

-

Dilute the purified CF-loaded liposomes in a cuvette with the appropriate buffer.

-

Monitor the baseline fluorescence at an excitation wavelength of 492 nm and an emission wavelength of 517 nm.

-

Add nisin to the cuvette at the desired concentration and record the increase in fluorescence over time.

-

To determine the maximum fluorescence (100% leakage), add a detergent like Triton X-100 to completely disrupt the liposomes.

-

-

Data Analysis:

-

Calculate the percentage of CF leakage at a given time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding Triton X-100.

-

Single-Channel Conductance: Black Lipid Membrane (BLM) Studies

The BLM technique allows for the direct measurement of ion flow through individual nisin pores, providing insights into pore size and stability.

Protocol:

-

BLM Formation:

-

Form a planar lipid bilayer across a small aperture (typically 20-200 µm in diameter) in a hydrophobic septum separating two aqueous compartments. The lipid solution (e.g., DPhPC in n-decane) is "painted" across the aperture.

-

-

Incorporate Lipid II:

-

If studying the effect of Lipid II, it can be incorporated into the lipid solution before forming the membrane.

-

-

Nisin Addition:

-

Add nisin to one of the aqueous compartments (the cis side).

-

-

Electrophysiological Recording:

-

Apply a transmembrane potential using Ag/AgCl electrodes and measure the resulting ionic current with a sensitive patch-clamp amplifier.

-

The opening and closing of individual nisin pores will be observed as discrete steps in the current trace.

-

-

Data Analysis:

-

Determine the single-channel conductance (γ) from the current step amplitude (ΔI) and the applied voltage (V) using Ohm's law: γ = ΔI / V.

-

The pore diameter can be estimated from the conductance value.

-

The following diagram outlines the experimental workflow for characterizing nisin's membrane interaction.

Caption: A flowchart depicting the key experimental steps to study nisin's membrane activity.

Quantitative Insights: Key Parameters of Nisin's Activity

The following tables summarize key quantitative data gathered from various studies on nisin's interaction with bacterial membranes.

Table 1: Binding Affinity of Nisin to Lipid II

| Nisin Variant | Membrane Composition | Dissociation Constant (KD) | Reference |

| Wild-type Nisin | DOPC with 0.1 mol% Lipid II | 2.68 x 10-7 M | [13] |

| Wild-type Nisin | DOPC | 1.03 x 10-6 M | [13] |

| [S3T]nisin | - | 0.043 x 107 M-1 (Ka) | [8] |

| Wild-type Nisin | - | 2 x 107 M-1 (Ka) | [8][14] |

Table 2: Characteristics of the Nisin-Lipid II Pore

| Parameter | Value | Method | Reference |

| Stoichiometry (Nisin:Lipid II) | 8:4 | Pyrene fluorescence, Circular dichroism | [9][10][11] |

| Pore Diameter | 2 - 2.5 nm | Black Lipid Membrane (BLM) | [12][15] |

| Pore Lifetime | Several seconds (in presence of Lipid II) | Black Lipid Membrane (BLM) | [12] |

Table 3: Minimum Inhibitory Concentrations (MIC) of Nisin Against Various Bacteria

| Bacterial Species | MIC (µg/mL) | Reference |

| Bacillus cereus | 0.03 - 0.05 | [16] |

| Listeria monocytogenes | 1.6 - 3.2 | [16] |

| Staphylococcus aureus | 0.78 - 12.5 | [17][18] |

| Streptococcus agalactiae | 0.38 - 12.5 | [17] |

| Helicobacter pylori | 0.07 - 2.1 | [3] |

Conclusion and Future Directions

Nisin's multifaceted interaction with the bacterial cell membrane, centered around its high-affinity binding to Lipid II, provides a powerful and specific mechanism for its antimicrobial activity. The dual action of inhibiting cell wall synthesis and forming pores makes it a formidable agent against a broad spectrum of Gram-positive bacteria. The detailed mechanistic understanding and the robust experimental protocols outlined in this guide offer a solid foundation for researchers to further explore and exploit the therapeutic potential of nisin and other lantibiotics.

Future research should focus on high-resolution structural elucidation of the nisin-Lipid II pore complex within a native membrane environment. Such studies, potentially employing cryo-electron microscopy, would provide invaluable insights into the precise architecture of the pore.[19][20] Furthermore, continued investigation into the factors that modulate nisin's activity, such as membrane lipid composition and the presence of resistance mechanisms, will be crucial for the rational design of novel, nisin-based therapeutics to combat the growing threat of antibiotic-resistant pathogens.

References

-

The Lantibiotic Nisin Induces Lipid II Aggregation, Causing Membrane Instability and Vesicle Budding. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Simulation-Guided Molecular Modeling of Nisin and Lipid II Assembly and Membrane Pore Formation. (2024). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Assembly and Stability of Nisin−Lipid II Pores. (2004). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Assembly and stability of nisin-lipid II pores. (2004). PubMed. Retrieved January 7, 2026, from [Link]

-

Docking and molecular dynamics simulations of the ternary complex nisin2:lipid II. (2016). PubMed. Retrieved January 7, 2026, from [Link]

-

The nisin-lipid II complex reveals a pyrophosphate cage that provides a blueprint for novel antibiotics. (2004). PubMed. Retrieved January 7, 2026, from [Link]

-

Simulation-Guided Molecular Modeling of Nisin and Lipid II Assembly and Membrane Pore Formation. (2024). ACS Figshare. Retrieved January 7, 2026, from [Link]

-

Molecular Dynamics Insight into the Lipid II Recognition by Type A Lantibiotics: Nisin, Epidermin, and Gallidermin. (2018). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

The Nisin-Lipid II Complex Reveals a Pyrophosphate Cage that Provides a Blueprint for Novel Antibiotics. (2004). SciSpace. Retrieved January 7, 2026, from [Link]

-

The nisin:lipid II pore topology. a Membrane arrangement of the... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Nisin Inhibition of Gram-Negative Bacteria. (2024). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Lipid II-Mediated Pore Formation by the Peptide Antibiotic Nisin: a Black Lipid Membrane Study. (2004). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

FIG. 7. Model for the lipid II-mediated nisin pore formation. Based on... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

In Bacterial Membranes Lipid II Changes the Stability of Pores Formed by the Antimicrobial Peptide Nisin. (2024). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Specific Binding of Nisin to the Peptidoglycan Precursor Lipid II Combines Pore Formation and Inhibition of Cell Wall Biosynthesis for Potent Antibiotic Activity. (2001). ResearchGate. Retrieved January 7, 2026, from [Link]

-

MICs of Mutacin B-Ny266, Nisin A, Vancomycin, and Oxacillin against Bacterial Pathogens. (n.d.). American Society for Microbiology. Retrieved January 7, 2026, from [Link]

-

Pore-Forming Behaviour of Nisin and Nisin-Mimetics in Model Membranes. (2024). UCL Discovery. Retrieved January 7, 2026, from [Link]

-

The role of lipid II in membrane binding of and pore formation by nisin analyzed by two combined biosensor techniques. (2007). PubMed. Retrieved January 7, 2026, from [Link]

-

In bacterial membranes lipid II changes the stability of pores formed by the antimicrobial peptide nisin. (2024). bioRxiv. Retrieved January 7, 2026, from [Link]

-

NISIN: PRODUCTION AND MECHANISM OF ANTIMICROBIAL ACTION. (2015). International Journal of Current Research and Review. Retrieved January 7, 2026, from [Link]

-

Minimum inhibitory concentration (MIC) of nisin (µg/mL) against various... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Creating tables in R Markdown. (n.d.). UBCO Biology. Retrieved January 7, 2026, from [Link]

-

Markdown Tables. (2025). GeeksforGeeks. Retrieved January 7, 2026, from [Link]

-

Minimum inhibitory concentration (MIC) analysis of nisin peptides and... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

MIC Values (μM) of Nisin and Its Derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Specific binding of nisin to the peptidoglycan precursor lipid II combines pore formation and inhibition of cell wall biosynthesis for potent antibiotic activity. (2001). PubMed. Retrieved January 7, 2026, from [Link]

-

How to create tables in Markdown. (2025). Document360 Help Center. Retrieved January 7, 2026, from [Link]

-

In Vivo Cluster Formation of Nisin and Lipid II Is Correlated with Membrane Depolarization. (2015). American Society for Microbiology. Retrieved January 7, 2026, from [Link]

-

Tables. (n.d.). R Markdown. Retrieved January 7, 2026, from [Link]

-

The Lantibiotic Nisin Induces Lipid II Aggregation, Causing Membrane Instability and Vesicle Budding. (2015). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

A Quick Introduction to Graphviz. (2017). freeCodeCamp. Retrieved January 7, 2026, from [Link]

-

Guide to Flowcharts in Graphviz. (n.d.). Sketchviz. Retrieved January 7, 2026, from [Link]

-

Graphviz. (n.d.). Graphviz. Retrieved January 7, 2026, from [Link]

-

Drawing Flow Diagrams with GraphViz. (2011). LornaJane. Retrieved January 7, 2026, from [Link]

-

DOT Language. (2024). Graphviz. Retrieved January 7, 2026, from [Link]

-

Graphviz tutorial. (2021). YouTube. Retrieved January 7, 2026, from [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved January 7, 2026, from [Link]

-

Simple Graph. (n.d.). GraphViz Examples and Tutorial. Retrieved January 7, 2026, from [Link]

-

Towards the Native Binding Modes of Antibiotics that Target Lipid II. (2019). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Example Pathview graphs: (a) Graphviz view on a canonical signaling... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Assembly and stability of nisin-lipid II pores. (2004). R Discovery. Retrieved January 7, 2026, from [Link]

-

Cryo-EM structure of lysenin pore elucidates membrane insertion by an aerolysin family protein. (2016). PubMed. Retrieved January 7, 2026, from [Link]

-

Dot Language (graph based diagrams). (2018). Medium. Retrieved January 7, 2026, from [Link]

-

CryoEM structures of membrane pore and prepore complex reveal cytolytic mechanism of Pneumolysin. (2017). eLife. Retrieved January 7, 2026, from [Link]

Sources

- 1. codecademy.com [codecademy.com]

- 2. Simulation-Guided Molecular Modeling of Nisin and Lipid II Assembly and Membrane Pore Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nisin Inhibition of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The nisin-lipid II complex reveals a pyrophosphate cage that provides a blueprint for novel antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Docking and molecular dynamics simulations of the ternary complex nisin2:lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assembly and stability of nisin-lipid II pores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In Vivo Cluster Formation of Nisin and Lipid II Is Correlated with Membrane Depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid II-Mediated Pore Formation by the Peptide Antibiotic Nisin: a Black Lipid Membrane Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of lipid II in membrane binding of and pore formation by nisin analyzed by two combined biosensor techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Lantibiotic Nisin Induces Lipid II Aggregation, Causing Membrane Instability and Vesicle Budding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pore-Forming Behaviour of Nisin and Nisin-Mimetics in Model Membranes - UCL Discovery [discovery.ucl.ac.uk]

- 16. MICs of Mutacin B-Ny266, Nisin A, Vancomycin, and Oxacillin against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Cryo-EM structure of lysenin pore elucidates membrane insertion by an aerolysin family protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CryoEM structures of membrane pore and prepore complex reveal cytolytic mechanism of Pneumolysin | eLife [elifesciences.org]

The Architecture of Antimicrobial Excellence: A Technical Guide to Nisin Biosynthesis in Lactococcus lactis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the intricate biosynthetic pathway of nisin in Lactococcus lactis. As a potent antimicrobial peptide with a long history of safe use in the food industry and growing interest in clinical applications, a thorough understanding of its production mechanism is paramount for harnessing its full potential. This document moves beyond a mere description of the pathway, offering insights into the experimental rationale that has shaped our current understanding and providing detailed methodologies for key analytical and genetic techniques.

The Genetic Blueprint: The Nisin Gene Cluster

The production of nisin is orchestrated by a sophisticated and tightly regulated collection of genes known as the nisin gene cluster, typically located on a conjugative transposon. This cluster, encompassing the nisABTCIPRKFEG genes, represents a self-contained molecular factory responsible for precursor synthesis, modification, transport, regulation, and even self-protection.[1][2][3]

| Gene(s) | Function | Role in Biosynthesis |

| nisA | Structural gene for pre-nisin | Encodes the 57-amino acid precursor peptide, which includes a 23-amino acid leader peptide and a 34-amino acid propeptide.[4] |

| nisB | Dehydratase | Catalyzes the dehydration of specific serine and threonine residues in the pre-nisin propeptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. This is the first crucial post-translational modification. |

| nisC | Cyclase | Catalyzes the stereospecific Michael addition of cysteine thiol groups to the dehydrated residues, forming the characteristic thioether lanthionine and methyllanthionine rings. |

| nisT | ABC transporter | Translocates the modified pre-nisin across the cytoplasmic membrane. |

| nisP | Protease | An extracellular serine protease that cleaves the leader peptide from the exported, modified pre-nisin, resulting in the release of active, mature nisin. |

| nisR / nisK | Two-component regulatory system | NisK is a membrane-bound sensor kinase that detects extracellular nisin. Upon activation, it phosphorylates the response regulator NisR, which in turn activates the transcription of the nisin biosynthetic genes.[5] |

| nisI | Immunity lipoprotein | Provides self-protection to the producing cell by intercepting nisin at the cell surface. |

| nisFEG | ABC transporter immunity system | An ATP-binding cassette (ABC) transporter complex that actively pumps nisin away from the cell membrane, conferring a higher level of immunity. |

The Assembly Line: A Step-by-Step Synthesis of Nisin

The biosynthesis of nisin is a remarkable example of ribosomal synthesis followed by extensive post-translational modification. This multi-step process ensures the creation of a highly stable and potent antimicrobial peptide.

Ribosomal Synthesis of Pre-nisin (NisA)

The journey begins with the ribosomal synthesis of the precursor peptide, NisA. This inactive precursor consists of two distinct domains: an N-terminal leader peptide and a C-terminal propeptide. The leader peptide acts as a recognition signal for the modification enzymes and the transport machinery, ensuring that only NisA is directed down the biosynthetic pathway.

Post-Translational Modifications: The Genesis of Lanthionine Rings

The bioactivity of nisin is critically dependent on its unique structure, which includes five lanthionine rings. These rings are installed in a two-step enzymatic cascade catalyzed by NisB and NisC.

-

Dehydration by NisB: The pre-nisin peptide is first acted upon by the dehydratase NisB. This enzyme specifically recognizes and dehydrates certain serine and threonine residues within the propeptide region to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

-

Cyclization by NisC: Following dehydration, the cyclase NisC catalyzes the formation of thioether bridges. It facilitates the addition of the thiol groups of cysteine residues to the newly formed dehydro residues. This intramolecular cyclization results in the formation of lanthionine (from Dha and Cys) and methyllanthionine (from Dhb and Cys) rings.

Export and Maturation: Release of the Active Peptide

Once fully modified, the pre-nisin is transported out of the cell by the dedicated ABC transporter, NisT. The final step in the biosynthesis occurs extracellularly, where the serine protease NisP cleaves off the leader peptide. This proteolytic processing releases the mature, 34-amino acid nisin molecule, which is now in its active, antimicrobial form.

Caption: The biosynthetic pathway of nisin in Lactococcus lactis.

The Regulatory Circuit: A Quorum-Sensing Mechanism

Nisin biosynthesis is a self-regulated process, controlled by a sophisticated two-component signal transduction system comprised of NisK and NisR.[5] This system allows the producing cells to sense the extracellular concentration of nisin and modulate the expression of the biosynthetic genes accordingly, a classic example of quorum sensing.

-

Sensing: The histidine kinase NisK, located in the cell membrane, acts as the sensor. It detects the presence of mature nisin in the extracellular environment.

-

Signal Transduction: Upon binding nisin, NisK autophosphorylates. The phosphate group is then transferred to the response regulator, NisR.

-

Transcriptional Activation: Phosphorylated NisR becomes an active transcriptional activator, binding to the promoter regions of the nisA and nisF operons and upregulating their transcription.[6] This positive feedback loop ensures a rapid increase in nisin production once a threshold concentration is reached.

Caption: The two-component regulatory system of nisin biosynthesis.

Self-Preservation: The Nisin Immunity System

To avoid self-destruction, Lactococcus lactis employs a two-tiered immunity system composed of NisI and the NisFEG ABC transporter.

-

NisI: This lipoprotein is anchored to the outer leaflet of the cytoplasmic membrane and is thought to act as the first line of defense by intercepting nisin molecules at the cell surface, preventing them from reaching their target, Lipid II.

-

NisFEG: This ABC transporter provides a more robust immunity. It actively expels nisin molecules from the cell membrane, effectively reducing the local concentration of nisin and preventing pore formation. The coordinated action of NisI and NisFEG allows the producer strain to tolerate high concentrations of its own antimicrobial peptide.

Experimental Methodologies: A Practical Guide

The elucidation of the nisin biosynthesis pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. This section provides an overview of key experimental protocols.

Genetic Manipulation of the Nisin Gene Cluster

Understanding the function of each gene in the nisin cluster has been largely achieved through targeted gene knockout and heterologous expression studies.[7][8][9][10][11][12]

Protocol: Gene Deletion via Homologous Recombination

This protocol is a self-validating system as the successful deletion of the target gene is confirmed by PCR and sequencing, and the resulting phenotype (e.g., loss of nisin production) provides functional validation.

-

Construct a suicide vector: Clone the upstream and downstream flanking regions of the target nis gene into a suicide vector that cannot replicate in L. lactis.

-

Transformation: Introduce the suicide vector into L. lactis via electroporation.

-

Selection for single-crossover integration: Plate the transformants on a selective medium that selects for the integration of the plasmid into the chromosome.

-

Selection for double-crossover excision: Culture the single-crossover integrants in a non-selective medium to allow for the excision of the plasmid. Plate on a medium that selects for the loss of the plasmid.

-

Screening for gene deletion: Screen the resulting colonies by PCR using primers that flank the target gene. A smaller PCR product will be observed in the deletion mutant compared to the wild-type.

-

Sequence verification: Sequence the PCR product to confirm the precise deletion of the target gene.

-

Phenotypic analysis: Analyze the mutant for the expected phenotype, such as the inability to produce active nisin (for nisA, nisB, nisC, nisT, nisP mutants) or increased sensitivity to nisin (for nisI, nisFEG mutants).

Purification of Nisin

Purification of nisin from culture supernatants is essential for its characterization and for use in various applications. Cation exchange chromatography is a widely used and effective method.[13][14][15]

Protocol: Nisin Purification by Cation Exchange Chromatography

This protocol is self-validating through the monitoring of the elution profile and the subsequent analysis of the collected fractions for purity and activity.

-

Culture Growth and Supernatant Collection: Grow a nisin-producing strain of L. lactis in an appropriate medium (e.g., M17 broth with glucose) to the stationary phase. Centrifuge the culture to pellet the cells and collect the supernatant.

-

Cation Exchange Chromatography:

-

Equilibrate a cation exchange column (e.g., SP Sepharose) with a low salt buffer at an acidic pH (e.g., 50 mM lactic acid, pH 3.0).

-

Load the culture supernatant onto the column.

-

Wash the column with the equilibration buffer to remove unbound proteins.

-

Elute the bound nisin using a step or linear gradient of increasing salt concentration (e.g., 0.2 M to 1 M NaCl in the equilibration buffer).[13][14]

-

-

Fraction Analysis:

-

Monitor the elution profile by measuring the absorbance at 215 nm.

-

Collect fractions and analyze them for nisin activity using a bioassay (see section 5.3) and for purity by Tricine-SDS-PAGE.[15]

-

-

Desalting and Concentration: Pool the active and pure fractions and desalt them using dialysis or a desalting column. Concentrate the purified nisin by lyophilization.

Quantification of Nisin Activity

Determining the concentration of active nisin is crucial for research and quality control. Bioassays using a nisin-sensitive indicator strain are a common and reliable method.[16][17][18][19][20]

Protocol: Agar Diffusion Bioassay using Micrococcus luteus

The validity of this assay is ensured by the use of a standard curve with known concentrations of purified nisin, allowing for the accurate quantification of nisin in unknown samples.

-

Preparation of Indicator Plates:

-

Prepare an appropriate agar medium (e.g., Nutrient Agar) and cool it to 45-50°C.

-

Inoculate the molten agar with an overnight culture of a nisin-sensitive indicator strain, such as Micrococcus luteus.

-

Pour the inoculated agar into petri dishes and allow it to solidify.

-

-

Sample and Standard Preparation:

-

Prepare a series of dilutions of a nisin standard of known concentration.

-

Prepare dilutions of the unknown samples to be tested.

-

-

Assay:

-

Create wells in the agar plates using a sterile cork borer.

-

Add a fixed volume of each nisin standard dilution and each unknown sample dilution to separate wells.

-

-

Incubation and Measurement:

-

Incubate the plates at the optimal growth temperature for the indicator strain until a lawn of growth is visible.

-

Measure the diameter of the zones of inhibition around each well.

-

-

Quantification:

-

Plot the diameter of the inhibition zones of the nisin standards against the logarithm of the nisin concentration to generate a standard curve.

-

Use the standard curve to determine the concentration of nisin in the unknown samples based on the size of their inhibition zones.

-

Alternative Quantification Method: High-Performance Liquid Chromatography (HPLC)

For a more precise and high-throughput quantification, Reverse-Phase HPLC can be employed.[21][22][23][24] This method separates nisin from other components in a sample, and the peak area is proportional to the nisin concentration. A standard curve is generated using purified nisin to quantify the amount in unknown samples.

Conclusion and Future Perspectives

The biosynthesis of nisin in Lactococcus lactis is a highly evolved and efficient process that serves as a paradigm for the production of lantibiotics. A deep understanding of its genetic and biochemical basis is not only of fundamental scientific interest but also opens up avenues for the rational design of novel antimicrobial agents.[7][25][26] By leveraging the knowledge of the nisin biosynthetic machinery, researchers can explore the creation of nisin variants with enhanced activity, altered specificity, or improved stability.[26][27] Furthermore, the principles of nisin biosynthesis can be applied to the heterologous production of other valuable peptides and to the development of novel biocatalysts. The continued exploration of this fascinating molecular factory promises to yield new tools for combating infectious diseases and for the advancement of biotechnology.

References

-

Determination of Nisin in Food by High Performance Liquid Chromatography. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Reunanen, J., & Saris, P. (2003). Microplate Bioassay for Nisin in Foods, Based on Nisin-Induced Green Fluorescent Protein Fluorescence. Applied and Environmental Microbiology, 69(7), 4214–4218. [Link]

-

Nisin A. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

-

HPLC-pharmaceutical Analysis of Lantibiotic Nisin in the Industrial Samples Including Expired Sample. (2021). Pharmaceutical and Medicinal Biotechnology, 2(1), 86-93. [Link]

-

Evaluation of nisin using high performance liquid chromatography - mass spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Mierau, I., & Kleerebezem, M. (2005). Optimization of the Lactococcus lactis nisin-controlled gene expression system NICE for industrial applications. Microbial Cell Factories, 4, 16. [Link]

-

Pongthawan, A., et al. (2013). Evaluation of agar diffusion bioassay for nisin quantification. Journal of Food Science and Technology, 50(6), 1169–1174. [Link]

-

Grabowski, K., et al. (2023). Engineering of Nisin as a Means for Improvement of Its Pharmacological Properties. International Journal of Molecular Sciences, 24(15), 12093. [Link]

-

Purification of nisin via cation exchange chromatography. (n.d.). ResearchGate. Retrieved from [Link]

-

Lantibiotic Nisin and Its Detection Methods. (n.d.). CORE. Retrieved from [Link]

-

Li, J., et al. (2024). Development of a Pre-Modification Strategy to Overcome Restriction–Modification Barriers and Enhance Genetic Engineering in Lactococcus lactis for Nisin Biosynthesis. International Journal of Molecular Sciences, 25(5), 2736. [Link]

- Method for detecting nisin by high performance liquid chromatography. (2020). Google Patents.

-

(A) Bioassay to detect nisin, using Micrococcus luteus as the indicator... (n.d.). ResearchGate. Retrieved from [Link]

-

Abts, A., et al. (2011). Easy and Rapid Purification of Highly Active Nisin. International Journal of Peptides, 2011, 782895. [Link]

-

Wahlström, G., & Saris, P. E. (2000). A Nisin Bioassay Based on Bioluminescence. Applied and Environmental Microbiology, 66(11), 4998–5002. [Link]

-

Easy and Rapid Purification of Highly Active Nisin. (n.d.). ResearchGate. Retrieved from [Link]

-

Mills, S., et al. (2004). Genetic Manipulation of Lactococcus lactis by Using Targeted Group II Introns: Generation of Stable Insertions without Selection. Journal of Bacteriology, 186(16), 5404–5411. [Link]

-

Heterologous expression of cesin in Lactococcus lactis using the... (n.d.). ResearchGate. Retrieved from [Link]

-

Nisin Variants Generated by Protein Engineering and Their Properties. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Xin, K., et al. (2022). Nisin Variants Generated by Protein Engineering and Their Properties. Foods, 11(12), 1730. [Link]

-

Broadbent, J. R., & Kondo, J. K. (1991). Genetic construction of nisin-producing Lactococcus lactis subsp. cremoris and analysis of a rapid method for conjugation. Applied and Environmental Microbiology, 57(2), 517–524. [Link]

-

Kumar, S., et al. (2010). Heterologous expression and purification of NisA, the precursor peptide of lantibiotic nisin from Lactococcus lactis. Protein Expression and Purification, 72(2), 240–246. [Link]

-

Evaluation of agar diffusion bioassay for nisin quantification. (n.d.). ResearchGate. Retrieved from [Link]

-

A Simple Method for the Purification of Nisin. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Liu, X., et al. (2022). Breeding of a High-Nisin-Yielding Bacterial Strain and Multiomics Analysis. Foods, 11(15), 2261. [Link]

-

Alvarez, M. A., et al. (2023). Bioengineering of a Lactococcus lactis subsp. lactis strain enhances nisin production and bioactivity. PLoS ONE, 18(4), e0284224. [Link]

-

Heterologous expression and purification of the phage lysin-like bacteriocin LysL from Lactococcus lactis LAC460. (2023). FEMS Microbiology Letters, 370, fnad063. [Link]

-

Screening of High-Yield Nisin-Producing Lactococcus lactis Mutants Using Adaptive Mutation Methods. (n.d.). ResearchGate. Retrieved from [Link]

-

Liu, C. Q., & Hansen, J. N. (2002). Heterologous Expression of the Lactococcus lactis Bacteriocin, Nisin, in a Dairy Enterococcus Strain. Applied and Environmental Microbiology, 68(6), 2955–2961. [Link]

-

Simple one-step purification of nisin Z from unclarified culture broth of Lactococcus lactis subsp. lactis A164 using expanded bed ion exchange chromatography. (n.d.). ResearchGate. Retrieved from [Link]

-

Kuipers, O. P., et al. (1995). Autoregulation of Nisin Biosynthesis in Lactococcus lactis by Signal Transduction. Journal of Biological Chemistry, 270(45), 27299–27304. [Link]

-

Modeling of Nisin Production by Lactococcus lactis. (n.d.). ResearchGate. Retrieved from [Link]

-

de Ruyter, P. G., et al. (1996). Functional analysis of promoters in the nisin gene cluster of Lactococcus lactis. Journal of Bacteriology, 178(12), 3434–3439. [Link]

-

Field, D., et al. (2012). Bioengineering of a Nisin A‐producing Lactococcus lactis to create isogenic strains producing the natural variants Nisin F, Q and Z. Molecular Microbiology, 85(2), 331–345. [Link]

-

Isolation and Analysis of the Nisin Biosynthesis Complex NisBTC: further Insights into Their Cooperative Action. (2021). mBio, 12(5), e02137-21. [Link]

-

Sun, Z., et al. (2019). NisI Maturation and Its Influence on Nisin Resistance in Lactococcus lactis. Applied and Environmental Microbiology, 85(14), e00557-19. [Link]

-

Ra, S. R., et al. (1999). Genes responsible for nisin synthesis, regulation and immunity form a regulon of two operons and are induced by nisin in Lactoccocus lactis N8. Microbiology, 145(Pt 5), 1261–1271. [Link]

Sources

- 1. Genetic construction of nisin-producing Lactococcus lactis subsp. cremoris and analysis of a rapid method for conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioengineering of a Lactococcus lactis subsp. lactis strain enhances nisin production and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genes responsible for nisin synthesis, regulation and immunity form a regulon of two operons and are induced by nisin in Lactoccocus lactis N8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterologous expression and purification of NisA, the precursor peptide of lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. journals.asm.org [journals.asm.org]

- 7. Engineering of Nisin as a Means for Improvement of Its Pharmacological Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Pre-Modification Strategy to Overcome Restriction–Modification Barriers and Enhance Genetic Engineering in Lactococcus lactis for Nisin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Heterologous Expression of the Lactococcus lactis Bacteriocin, Nisin, in a Dairy Enterococcus Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation and Analysis of the Nisin Biosynthesis Complex NisBTC: further Insights into Their Cooperative Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Easy and Rapid Purification of Highly Active Nisin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of agar diffusion bioassay for nisin quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. A Nisin Bioassay Based on Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. caod.oriprobe.com [caod.oriprobe.com]

- 22. fao.org [fao.org]

- 23. moca.net.ua [moca.net.ua]

- 24. CN112114062A - Method for detecting nisin by high performance liquid chromatography - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. Bioengineering of a Nisin A‐producing Lactococcus lactis to create isogenic strains producing the natural variants Nisin F, Q and Z - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Architecture of Nisin Production in Lactococcus lactis: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Nisin and its Producer, Lactococcus lactis

Nisin, a member of the lantibiotic family of antimicrobial peptides, has garnered significant attention in the food industry as a natural preservative and is increasingly being explored for its therapeutic potential.[1][2] Produced by certain strains of the Gram-positive bacterium Lactococcus lactis, nisin exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including notable pathogens like Listeria monocytogenes and methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Its unique mode of action, which involves targeting the bacterial cell wall precursor lipid II and forming pores in the cell membrane, makes it an attractive candidate for combating antibiotic-resistant infections.[3] A thorough understanding of the genetic underpinnings of nisin biosynthesis is paramount for harnessing its full potential, from optimizing production yields to engineering novel variants with enhanced therapeutic properties. This guide provides an in-depth exploration of the genetic basis of nisin production in Lactococcus lactis, offering both foundational knowledge and practical insights for researchers and professionals in drug development.

The Nisin Biosynthesis Gene Cluster (nis)

The genetic blueprint for nisin production is encoded within a chromosomally located gene cluster, designated nis.[4] This cluster comprises a suite of genes responsible for the synthesis of the precursor peptide, its post-translational modification, transport, regulation of gene expression, and immunity to the produced nisin.[4] The organization of the nis gene cluster is a testament to the elegant efficiency of prokaryotic gene regulation, with genes often arranged in operons to ensure coordinated expression.

The nis gene cluster is typically organized into three or four transcriptional units. The core biosynthetic genes are often found in the nisABTCIP operon.[5] The regulatory genes, nisR and nisK, form another operon, while the immunity genes, nisFEG, constitute a third.[6] An additional promoter has been identified upstream of nisI, suggesting it can also be transcribed independently.[7]

Functional Roles of the nis Genes

The intricate process of nisin biosynthesis is a coordinated effort involving multiple gene products, each with a specific role. The functions of the key genes within the nis cluster are summarized in the table below.

| Gene | Protein Product | Function |

| nisA | Nisin A precursor peptide | The structural gene encoding the prepropeptide that undergoes post-translational modification to become active nisin. |

| nisB | Dehydratase | Catalyzes the dehydration of serine and threonine residues in the NisA prepeptide to dehydroalanine and dehydrobutyrine, respectively. |

| nisT | ABC transporter | Translocates the modified prepeptide across the cytoplasmic membrane. |

| nisC | Cyclase | Catalyzes the formation of thioether cross-linkages (lanthionine and methyllanthionine rings) between cysteine residues and the dehydrated amino acids. |

| nisI | Immunity lipoprotein | Provides immunity to nisin by binding to it and preventing it from reaching the cell membrane. |

| nisP | Serine protease | Cleaves the leader peptide from the exported prepropeptide, resulting in the mature, active nisin. |

| nisR | Response regulator | Part of the two-component regulatory system; when phosphorylated, it activates transcription of the nisA and nisF promoters. |

| nisK | Histidine kinase | The sensor component of the two-component system; it autophosphorylates in response to extracellular nisin. |

| nisF | ABC transporter ATP-binding protein | Part of the NisFEG ABC transporter complex that provides immunity by actively pumping nisin away from the cell membrane. |

| nisE | ABC transporter membrane-spanning protein | A membrane-spanning component of the NisFEG immunity complex. |

| nisG | ABC transporter membrane-spanning protein | Another membrane-spanning component of the NisFEG immunity complex. |

The Nisin Biosynthesis Pathway: A Step-by-Step Process

The production of mature, active nisin is a multi-step process that begins with the ribosomal synthesis of the precursor peptide, NisA. This precursor consists of an N-terminal leader peptide and a C-terminal propeptide region that will become the active nisin molecule.

The key steps in the biosynthesis of nisin are as follows:

-

Transcription and Translation: The nisA gene is transcribed and translated by the host cell's machinery to produce the NisA precursor peptide.[5]

-

Post-Translational Modification: The NisA precursor undergoes extensive post-translational modification in the cytoplasm. The enzyme NisB, a dehydratase, converts serine and threonine residues in the propeptide region to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. Subsequently, the cyclase NisC catalyzes the formation of thioether bridges (lanthionine and methyllanthionine rings) by coupling cysteine residues to the newly formed dehydroamino acids.[5]

-

Export: The modified precursor is then transported out of the cell by the ABC transporter NisT.[5]

-

Maturation: Once in the extracellular space, the leader peptide is cleaved off by the serine protease NisP, releasing the mature and biologically active nisin molecule.[8]

Regulation of Nisin Production: A Quorum-Sensing Mechanism

The production of nisin is tightly regulated through a sophisticated quorum-sensing mechanism that ensures nisin is only produced when the bacterial population reaches a certain density. This auto-regulatory circuit is controlled by a two-component system encoded by the nisR and nisK genes.[9]

The regulatory cascade proceeds as follows:

-

Sensing: The histidine kinase NisK, a transmembrane sensor protein, detects the presence of mature nisin in the extracellular environment.[9]

-

Signal Transduction: Upon binding nisin, NisK undergoes autophosphorylation. The phosphate group is then transferred to the response regulator NisR in the cytoplasm.[9]

-

Transcriptional Activation: Phosphorylated NisR (NisR-P) acts as a transcriptional activator, binding to the promoter regions of the nisA and nisF operons.[6] This binding initiates the transcription of the genes required for nisin biosynthesis and immunity.

-

Positive Feedback Loop: The newly synthesized nisin is exported out of the cell, where it can then induce further nisin production, creating a positive feedback loop that rapidly amplifies nisin synthesis once a threshold concentration is reached.[6]

Producer Immunity: Avoiding Self-Toxification

To prevent self-destruction from the potent antimicrobial activity of nisin, Lactococcus lactis employs a robust two-tiered immunity system encoded by the nisI and nisFEG genes.

-

nisI: This gene encodes a lipoprotein, NisI, which is anchored to the outer leaflet of the cytoplasmic membrane.[10] NisI is thought to provide the first line of defense by intercepting extracellular nisin and preventing it from reaching the cell membrane.[10][11]

-